Calcium nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium Nicotinate is a compound that combines nicotinic acid (also known as Niacin or Vitamin B3) with calcium. It is used as a source of niacin and calcium in dietary supplements . Nicotinic acid is a stimulatory alkaloid found in tobacco products that is often used for the relief of nicotine withdrawal symptoms and as an aid to smoking cessation .

Synthesis Analysis

The synthesis of Nicotine, a component of this compound, involves a four-step process . The first step involves the allylation of pyridinecarboxaldehyde. The second step involves the conversion of the resulting alcohol to a chiral azide. The third step involves an intramolecular hydroboration-cycloalkylation of the azido-olefin. The final step involves the alkylation of Nornicotine to produce Nicotine . The synthesis of Calcium Oxide, another component of this compound, involves a precipitation method using CaCl2 and NaOH as starting raw materials .Molecular Structure Analysis

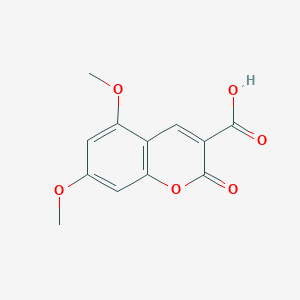

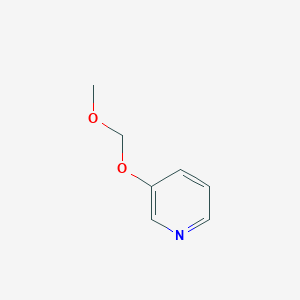

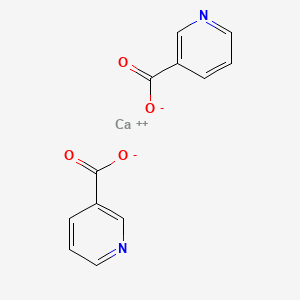

The molecular formula of this compound is C12H8CaN2O4 . It has an average mass of 284.281 Da and a mono-isotopic mass of 284.010986 Da .Chemical Reactions Analysis

Calcium, a component of this compound, is a very active metal. It reacts with water and tarnishes rapidly in air . Nicotinic acid, another component of this compound, can form esters and anhydrides and can be reduced .Physical and Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a melting point of 842°C and a boiling point of 1484°C. Its density is 1.55 g/cm³ . The molecular formula of this compound is C12H8CaN2O4 .科学的研究の応用

Cardiovascular Health and Lipid Management

Calcium nicotinate, a derivative of nicotinic acid (niacin), has been explored for its potential effects on cardiovascular health. Research indicates that nicotinic acid is effective in managing lipid profiles, which is crucial in preventing cardiovascular diseases. For instance, studies have shown that nicotinic acid can induce secretion of prostaglandin D2 in human macrophages, a response associated with the lipid-lowering effects of niacin (Meyers et al., 2007). Additionally, nicotinic acid has been used in the treatment of dyslipidemic diseases, primarily mediated by the G protein-coupled receptor GPR109A, suggesting its potential in regulating lipid levels (Santolla et al., 2014).

Neuroprotection and Neurological Applications

Nicotinamide, a form of vitamin B3 and a derivative of nicotinic acid, has demonstrated neuroprotective effects. Studies have shown that nicotinamide can protect neuronal cells under conditions of hypoxia/reoxygenation, potentially through mechanisms involving the reduction of reactive oxygen species and intracellular calcium influx (Shen et al., 2004). Moreover, the regulation of intracellular calcium by nicotinic acid derivatives like nicotinamide has implications in neuronal excitability and neuroprotection, as demonstrated in studies involving primary cortical cultures (Stevens et al., 2003).

Metabolic and Age-Related Disorders

Nicotinamide adenine dinucleotide (NAD+), for which nicotinamide is a precursor, plays a crucial role in metabolism and age-related disorders. NAD+ is involved in processes like energy production, DNA repair, and calcium-dependent signaling, with its levels reportedly declining in age-related diseases. Therapeutic strategies aiming to raise NAD+ levels, possibly through nicotinamide supplementation, have shown promise in managing age-associated degenerative diseases (Braidy & Liu, 2020).

Renal Health and Phosphate Control

In renal health, particularly for patients undergoing hemodialysis, nicotinamide has been investigated for its ability to control hyperphosphatemia. Nicotinamide acts as an inhibitor of sodium-dependent phosphate cotransport, leading to reduced serum phosphorus levels, an essential factor in managing patients with kidney diseases (Takahashi et al., 2004).

作用機序

Nicotine, a component of Calcium Nicotinate, acts as an agonist at nicotinic acetylcholine receptors . When nicotine binds to these receptors, it allows ions such as potassium and calcium to enter the cell. These ions then activate other receptor channels which further increase the calcium concentration in the nerves .

Safety and Hazards

特性

CAS番号 |

823-77-8 |

|---|---|

分子式 |

C6H5CaNO2 |

分子量 |

163.19 g/mol |

IUPAC名 |

calcium;pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO2.Ca/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9); |

InChIキー |

ANAYXXGDTUJQKJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Ca+2] |

正規SMILES |

C1=CC(=CN=C1)C(=O)O.[Ca] |

| 823-77-8 | |

関連するCAS |

59-67-6 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B3057467.png)